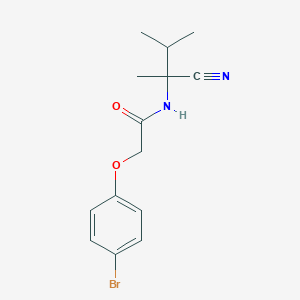
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzene and substituted derivatives, and it is synthesized through a complex process involving several chemical reactions.
作用機序
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 exerts its effects through the activation of the enzyme soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a cascade of signaling pathways that ultimately result in the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the compound's effects on cerebral blood flow, endothelial function, and tumor growth inhibition.
生化学的および生理学的効果
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to have several biochemical and physiological effects, including the enhancement of nitric oxide production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve endothelial function and reduce inflammation, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 is its ability to selectively activate soluble guanylate cyclase, which makes it a useful tool for studying the cGMP signaling pathway. However, this compound is highly complex and requires specialized knowledge and equipment for its synthesis and analysis. Additionally, the effects of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 may vary depending on the cell type and experimental conditions, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543, including the development of novel cancer therapies, the exploration of its effects on cerebral blood flow and neuronal signaling, and the investigation of its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its synthesis and analytical methods.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 involves the reaction of 4-bromoanisole with tert-butyl acrylate, followed by the addition of sodium hydride and N,N-dimethylpropylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This process is highly complex and requires a thorough understanding of organic chemistry principles.
科学的研究の応用
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, this compound has been shown to enhance the activity of the enzyme nitric oxide synthase, which plays a crucial role in the regulation of cerebral blood flow and neuronal signaling. In cardiovascular research, 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of hypertension and other cardiovascular diseases. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of novel cancer treatments.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHJMTPJIBBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
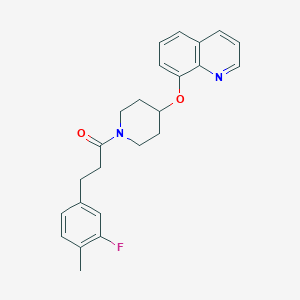
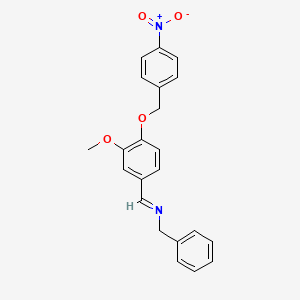
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
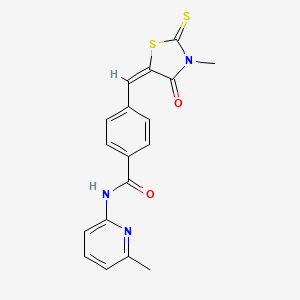
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
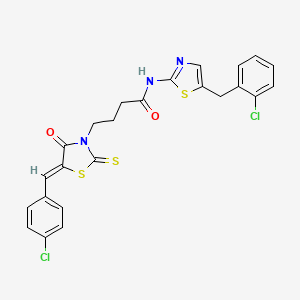
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
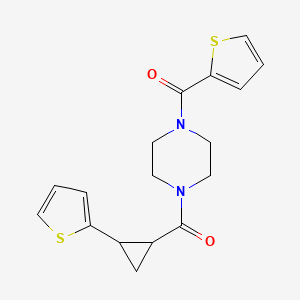
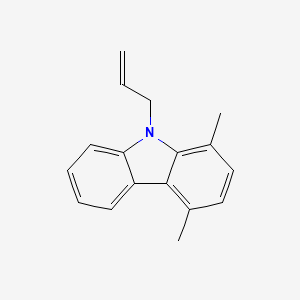
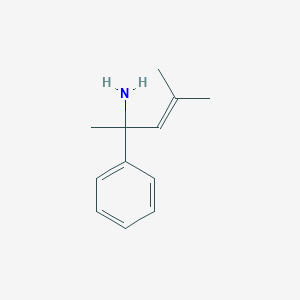
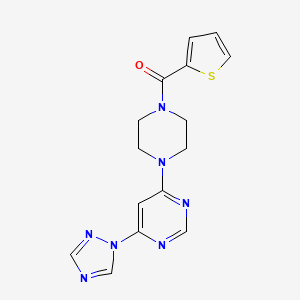
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)